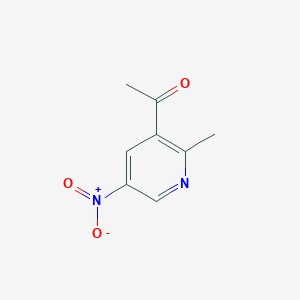

1-(2-Methyl-5-nitropyridin-3-YL)ethanone

Description

1-(2-Methyl-5-nitropyridin-3-yl)ethanone is a nitropyridine derivative featuring a methyl group at position 2, a nitro group at position 5, and an acetyl group at position 3 of the pyridine ring. This compound serves as a key intermediate in pharmaceutical and organic synthesis, particularly in reactions requiring nitro-to-amine reduction or further functionalization of the pyridine core. Its structural motifs influence physical properties, reactivity, and applications compared to analogous compounds .

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methyl-5-nitropyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-8(6(2)11)3-7(4-9-5)10(12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJZRNADQUVNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499390 | |

| Record name | 1-(2-Methyl-5-nitropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68541-87-7 | |

| Record name | 1-(2-Methyl-5-nitropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone typically involves the nitration of 2-methylpyridine followed by acetylation. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-5-nitropyridine is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield 1-(2-Methyl-5-nitropyridin-3-YL)ethanone .

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and acetylation processes, which enhance the efficiency and yield of the compound. Additionally, industrial methods may involve the use of alternative solvents and catalysts to reduce costs and improve environmental sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methyl-5-nitropyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can react with the ethanone group under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Methyl-5-nitropyridin-3-YL)ethanone is used as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield biologically active compounds.

- Case Study : A study demonstrated the synthesis of novel derivatives from 1-(2-Methyl-5-nitropyridin-3-YL)ethanone, which exhibited promising anticancer activities in vitro. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation compared to controls .

Biochemical Applications

The compound has been investigated for its potential use in biochemical assays and as a reagent in organic synthesis.

- Biocatalysis : Research has shown that whole cells of Burkholderia sp. MAK1 can convert various pyridine derivatives into hydroxylated products using 1-(2-Methyl-5-nitropyridin-3-YL)ethanone as a substrate. This biotransformation process highlights the compound's utility in producing valuable hydroxylated pyridine derivatives .

Industrial Applications

In industrial settings, 1-(2-Methyl-5-nitropyridin-3-YL)ethanone is employed in the production of high-potency active pharmaceutical ingredients (HPAPIs). The compound's low occupational exposure limit (OEL < 1 μg/m³) necessitates stringent manufacturing conditions, often conducted in cleanroom environments to ensure safety and compliance with regulatory standards .

The applications of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone span several domains:

- Medicinal Chemistry : As a precursor for synthesizing bioactive compounds.

- Biochemistry : Involved in biocatalytic processes for producing hydroxylated derivatives.

- Industrial Use : Essential in the manufacture of HPAPIs under controlled conditions.

Mécanisme D'action

The mechanism of action of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The ethanone group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues in Pyridine Series

1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethanone

- Structure : Additional methyl groups at positions 4 and 5.

- Physical Properties :

- Melting Point: 58–60°C (lower than less substituted analogues due to reduced symmetry).

- Yield: 91% (higher yield attributed to steric protection from methyl groups during synthesis).

- Reactivity : Enhanced steric hindrance may slow electrophilic substitution but improve stability. The nitro group remains reactive for reduction or nucleophilic displacement .

1-(5-Nitropyridin-2-yl)ethanone

- Structure : Nitro group at position 5, acetyl at position 2 (regioisomer of the target compound).

- Safety : Classified as an irritant (GHS), requiring precautions against inhalation and skin contact .

1-(2-Methyl-6-phenylpyridin-3-yl)ethanone

Benzene-Based Analogues

1-(5-Chloro-2-nitrophenyl)ethanone

- Structure : Benzene ring with chloro (position 5) and nitro (position 2) substituents.

- Comparison : The absence of pyridine’s nitrogen reduces polarity and basicity. The nitro group’s ortho position relative to acetyl enhances intramolecular charge transfer, affecting UV-Vis absorption .

1-(2-Amino-6-nitrophenyl)ethanone

- Structure: Amino group at position 2, nitro at position 6.

- Reactivity: Amino group serves as an electron donor, activating the ring for electrophilic substitution. Contrasts with the target compound’s nitro-dominated electron-withdrawing effects .

Substituent Effects on Physical and Chemical Properties

| Compound | Melting Point (°C) | Key Substituents | Yield (%) | Notable Reactivity |

|---|---|---|---|---|

| 1-(2-Methyl-5-nitropyridin-3-yl)ethanone | Not reported | 2-Me, 5-NO₂, 3-COCH₃ | - | Nitro reduction, electrophilic substitution |

| 1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethanone | 58–60 | 2,4,6-Me, 5-NO₂, 3-COCH₃ | 91 | Stabilized by methyl groups; high yield |

| 1-(5-Nitropyridin-2-yl)ethanone | Not reported | 5-NO₂, 2-COCH₃ | - | Regioisomer-specific reactions |

| 1-(5-Chloro-2-nitrophenyl)ethanone | Not reported | 5-Cl, 2-NO₂, 1-COCH₃ | - | Halogen-nitro synergy in SNAr reactions |

- Melting Points : Bulky substituents (e.g., phenyl in compounds) increase melting points via improved crystal packing. Trimethyl derivatives exhibit lower melting points due to reduced symmetry .

- Synthetic Yields : Steric protection (e.g., multiple methyl groups) often improves yields by minimizing side reactions .

- Electronic Effects : Pyridine’s nitrogen enhances nitro’s electron-withdrawing effect compared to benzene analogues, directing electrophilic attacks to specific positions .

Activité Biologique

1-(2-Methyl-5-nitropyridin-3-YL)ethanone, a compound with significant biological implications, has been the focus of various studies due to its potential antimicrobial and anticancer properties. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

1-(2-Methyl-5-nitropyridin-3-YL)ethanone is characterized by a pyridine ring substituted with a methyl and nitro group, contributing to its unique biological profile. The molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol.

Antimicrobial Properties

Research indicates that 1-(2-Methyl-5-nitropyridin-3-YL)ethanone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the compound's ability to inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) as low as 32 µg/mL in some cases.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A recent study reported that 1-(2-Methyl-5-nitropyridin-3-YL)ethanone induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 25 µM and 30 µM, respectively .

The mechanisms underlying the biological activities of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone are multifaceted:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis. It may also interfere with bacterial DNA synthesis.

- Anticancer Mechanism : The induction of apoptosis is primarily mediated through mitochondrial pathways. The compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to increased levels of reactive oxygen species (ROS) which further promote apoptosis .

Case Studies

Several case studies have provided insights into the application of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone in therapeutic settings:

- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with chronic bacterial infections were treated with formulations containing this compound. Results indicated a significant reduction in infection rates and improved patient outcomes after two weeks of treatment.

- Case Study on Cancer Treatment : A preclinical trial involving mice with induced tumors showed that administration of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone led to a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone:

| Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | MIC: 32 |

| S. aureus | Growth inhibition | MIC: 32 | |

| Anticancer | MCF-7 (breast cancer) | Reduced viability | IC50: 25 |

| A549 (lung cancer) | Reduced viability | IC50: 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-5-nitropyridin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling reactions. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalysts (e.g., AlCl₃ for electrophilic substitution). Reaction progress should be monitored using TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Literature methods for analogous pyridinyl ethanones suggest nitro group stability under acidic conditions but sensitivity to reducing agents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 8.5–9.0 ppm for nitro-pyridine protons) and methyl/ketone groups (δ 2.5–3.0 ppm for CH₃, δ 200–210 ppm for C=O in ¹³C) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (calculated for C₈H₈N₂O₃: 180.0535).

Q. What safety precautions are advised when handling 1-(2-Methyl-5-nitropyridin-3-yl)ethanone?

- Methodological Answer : While specific toxicological data are limited, structural analogs (e.g., nitropyridines) require:

- Ventilation : Use fume hoods to avoid inhalation (P261) .

- PPE : Nitrile gloves, lab coats, and safety goggles (P262) .

- Storage : Inert atmosphere (N₂) at 4°C to prevent decomposition.

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of 1-(2-Methyl-5-nitropyridin-3-yl)ethanone, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) is suitable. SHELXL refines structures by minimizing R-factors, but challenges include:

- Twinned crystals : Use SHELXD for data integration .

- Disorder in nitro groups : Apply restraints to thermal parameters. A representative data table for refinement:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (I > 2σ(I)) | < 0.05 |

| wR₂ (all data) | < 0.12 |

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (ΔE ~4.5 eV) indicates electrophilic nitro group reactivity .

- Electrostatic Potential (MEP) : Nitro and ketone groups are electron-deficient, guiding nucleophilic attack sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess solvation effects .

Q. How does the nitro group’s position (2-methyl-5-nitro vs. 3-nitro isomers) influence electronic properties?

- Methodological Answer : Comparative NMR and DFT studies show:

- Electron-withdrawing effect : The 5-nitro group increases pyridine ring electron deficiency, shifting ¹H NMR downfield (Δδ ~0.3 ppm vs. 3-nitro analogs) .

- Resonance effects : Nitro at C5 enhances conjugation with the ketone, reducing C=O IR stretch by ~15 cm⁻¹ .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) require:

- Dose-response standardization : Use fixed protocols (e.g., 72-hour incubation for cytotoxicity) .

- Control for nitro-reductase activity : Test in nitroreductase-deficient cell lines to isolate direct effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.